molecular formula C29H47N5O8S B13819367 For-Met-Leu-Phe-Lys-OH.CH3CO2H

For-Met-Leu-Phe-Lys-OH.CH3CO2H

Cat. No.: B13819367
M. Wt: 625.8 g/mol
InChI Key: PJCCSAMYTSYCPZ-JSEXCYGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Met-Leu-Phe-Lys acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of N-Formyl-Met-Leu-Phe-Lys acetate salt follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Met-Leu-Phe-Lys acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .

Scientific Research Applications

N-Formyl-Met-Leu-Phe-Lys acetate salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.

    Medicine: Investigated for its potential therapeutic effects in modulating immune responses and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

N-Formyl-Met-Leu-Phe-Lys acetate salt exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates intracellular signaling pathways, leading to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The primary molecular targets are FPR1 and FPR2, with varying affinities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-Met-Leu-Phe-Lys acetate salt is unique due to its specific sequence and the presence of the acetate salt form, which enhances its solubility and stability. Its selective agonism of FPRs makes it a valuable tool in studying immune cell behavior and developing therapeutic agents .

Properties

Molecular Formula

C29H47N5O8S

Molecular Weight

625.8 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1

InChI Key

PJCCSAMYTSYCPZ-JSEXCYGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O

Origin of Product

United States

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